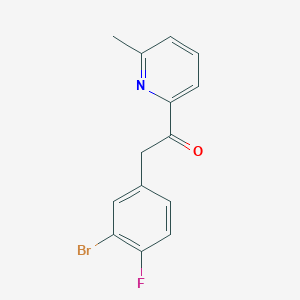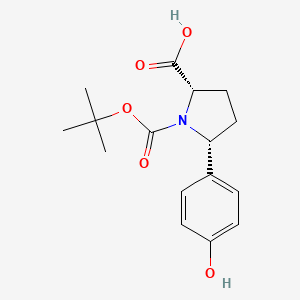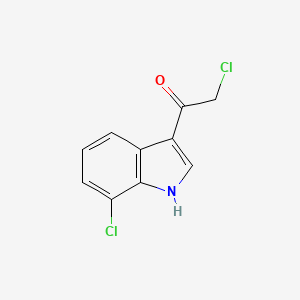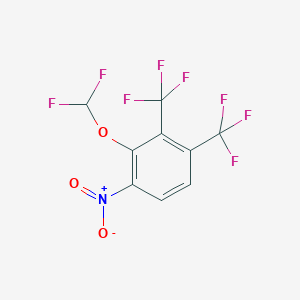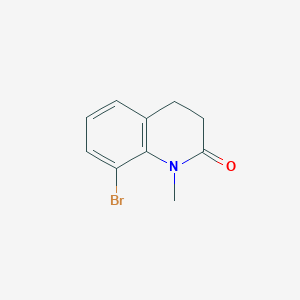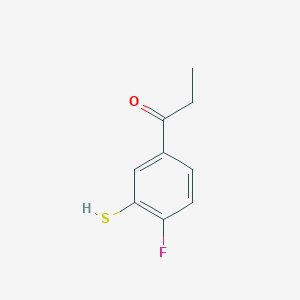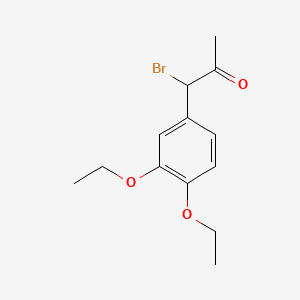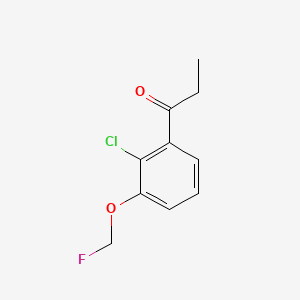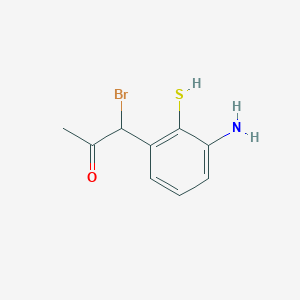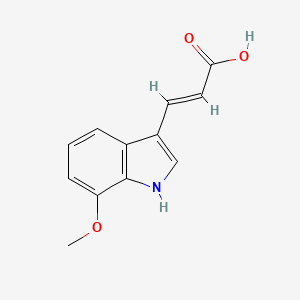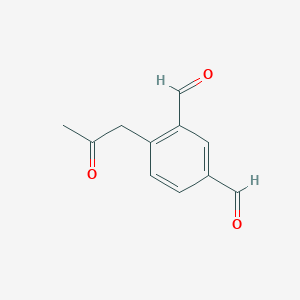
1-(2,4-Diformylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Diformylphenyl)propan-2-one is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol . This compound is characterized by the presence of two formyl groups attached to a phenyl ring, along with a propan-2-one moiety. It is primarily used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
The synthesis of 1-(2,4-Diformylphenyl)propan-2-one typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, where a substituted benzene reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups at the desired positions . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
1-(2,4-Diformylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl groups yields carboxylic acids, while reduction results in the formation of alcohols.
Applications De Recherche Scientifique
1-(2,4-Diformylphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-(2,4-Diformylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the context of its use.
Comparaison Avec Des Composés Similaires
1-(2,4-Diformylphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2,4-Diformylphenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
1-(2,4-Diformylphenyl)butan-2-one: Similar structure but with a butan-2-one moiety instead of propan-2-one.
2,4-Diformylphenylacetic acid: Contains a carboxylic acid group instead of a ketone.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
4-(2-oxopropyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C11H10O3/c1-8(14)4-10-3-2-9(6-12)5-11(10)7-13/h2-3,5-7H,4H2,1H3 |
Clé InChI |
CGLTXFFZEDSCQM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=C(C=C1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


